4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the reaction of dichloro-methylthiopyrimidine with amines and methyl glycinate, leading to various acid amides and esters with potential fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2013). This synthetic route showcases the versatility of pyrimidine synthesis methods.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been elucidated using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. For instance, a novel cyclic amino acid identified in halophilic bacteria was structurally characterized, highlighting the diverse structural possibilities within the pyrimidine framework (Galinski, Pfeiffer, & Trüper, 1985).
Chemical Reactions and Properties
Pyrimidine derivatives exhibit a wide range of chemical reactions. For example, they can undergo various substitutions, cyclizations, and coupling reactions, leading to a plethora of compounds with different chemical and biological properties. These reactions have been utilized to create inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase, demonstrating the chemical reactivity and versatility of pyrimidine derivatives (Gangjee et al., 2009).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and drug formulation. These properties can be influenced by substitutions on the pyrimidine ring, as demonstrated in the synthesis and characterization of various cocrystals involving pyrimidine and carboxylic acids (Rajam et al., 2018).
Chemical Properties Analysis
Pyrimidine and its derivatives exhibit a wide range of chemical properties, including reactivity towards nucleophiles and electrophiles, ability to form hydrogen bonds, and participation in cycloaddition reactions. These properties are essential for the synthesis of more complex molecules and for their interactions with biological targets. The synthesis and antiviral activities of ethyl or methyl pyrimidinecarboxylates highlight the chemical diversity and potential applications of pyrimidine derivatives (Sansebastiano et al., 1993).
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives, including those synthesized from 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid, have been extensively explored for their potential in various applications, particularly in medicinal chemistry. These derivatives exhibit a wide range of biological and pharmacological activities, such as antimicrobial, anti-cancer, anti-inflammatory, and antihypertensive effects. The structure-activity relationship (SAR) of pyrimidine derivatives has been a subject of significant interest, with modifications to the pyrimidine nucleus influencing biological activity. As a core structure, pyrimidines are present in many natural and synthetic compounds, playing a vital role in the fields of biochemistry and physiology, including their presence in DNA bases, vitamins, and neurotransmitters (Natarajan et al., 2022).
Catalysis and Chemical Synthesis
The role of hybrid catalysts in the synthesis of pyrimidine and related heterocycles has been recognized for enhancing the efficiency and selectivity of chemical reactions. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed in the synthesis of pyrimidine scaffolds, demonstrating their importance in the development of new compounds with potential medicinal applications. These catalysts facilitate a variety of chemical transformations, leading to the efficient synthesis of complex molecules with potential as lead compounds in drug discovery (Parmar et al., 2023).
Anticancer Research
Pyrimidine derivatives have been widely studied for their anticancer properties. The diverse biological activities of pyrimidine-based compounds are attributed to their ability to interact with various biological targets, including enzymes, receptors, and DNA/RNA. This interaction mechanism underlies their potential as therapeutic agents against cancer. Research and patent literature from the past decade have highlighted the significance of pyrimidine derivatives in anticancer drug development, with numerous compounds being investigated for their efficacy and mechanism of action against various cancer types (Kaur et al., 2014).
Role in Plant Biology
Apart from their applications in medicinal chemistry, pyrimidine derivatives also play roles in plant biology. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC), a compound structurally related to pyrimidines, is crucial in plant biology as the precursor of the plant hormone ethylene. Ethylene is involved in various plant processes, including growth, development, and stress response. The synthesis, metabolism, and regulation of ACC and its derivatives highlight the interconnectedness of pyrimidine chemistry and plant physiological processes, underscoring the broader significance of pyrimidine derivatives beyond pharmacology (Van de Poel & Van Der Straeten, 2014).
properties
IUPAC Name |
4-amino-2-ethylsulfanylpyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-2-13-7-9-3-4(6(11)12)5(8)10-7/h3H,2H2,1H3,(H,11,12)(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAKXNHFMATCHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298259 | |
Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid | |
CAS RN |
89853-87-2 | |
Record name | 89853-87-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 89853-87-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.